molecular formula C10H21ClO2 B14656508 1-Chloro-3-heptoxypropan-2-ol CAS No. 42032-43-9

1-Chloro-3-heptoxypropan-2-ol

Cat. No.: B14656508
CAS No.: 42032-43-9
M. Wt: 208.72 g/mol
InChI Key: MSRSFQYAPZAUNP-UHFFFAOYSA-N
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Description

1-Chloro-3-heptoxypropan-2-ol is a chlorinated alcohol derivative with a heptoxy group (C₇H₁₅O-) at the third carbon and a chlorine atom at the first carbon of the propan-2-ol backbone.

Properties

CAS No.

42032-43-9

Molecular Formula

C10H21ClO2

Molecular Weight

208.72 g/mol

IUPAC Name

1-chloro-3-heptoxypropan-2-ol

InChI

InChI=1S/C10H21ClO2/c1-2-3-4-5-6-7-13-9-10(12)8-11/h10,12H,2-9H2,1H3

InChI Key

MSRSFQYAPZAUNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCC(CCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-heptoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,3-epoxypropane with heptanol in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of 1-chloro-3-heptoxypropan-2-ol may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-heptoxypropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Chloro-3-heptoxypropan-2-ol involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Heptoxy vs. Methyl: The long-chain heptoxy group in the target compound increases hydrophobicity and molecular weight compared to the methyl group in 1-chloro-2-methyl-2-propanol.
  • Heptoxy vs. Phenoxyethoxy: The aromatic phenoxyethoxy group in the third compound introduces π-π interactions, increasing melting/boiling points compared to the aliphatic heptoxy group.

Physicochemical Properties

Property 1-Chloro-3-heptoxypropan-2-ol (Predicted) 1-Chloro-2-methyl-2-propanol 1-Chloro-3-(2-phenoxyethoxy)propan-2-ol
Water Solubility Low (alkyl chain dominance) Moderate (shorter chain) Low (aromatic bulk)
Boiling Point High (>200°C, estimated) ~150–160°C (literature-based) >250°C (due to aromatic interactions)
Reactivity SN2 substitution hindered by steric bulk Moderate SN2 reactivity Reduced reactivity (steric + electronic effects)

Notes:

  • The heptoxy group’s steric bulk likely slows nucleophilic substitution (SN2) at the chlorinated C1 position compared to 1-chloro-2-methyl-2-propanol.
  • The phenoxyethoxy compound’s aromatic ring may stabilize transition states in elimination reactions, differing from aliphatic analogs.

Critical Differences :

  • 1-Chloro-2-methyl-2-propanol’s safety data sheet explicitly warns against inducing vomiting for ingestion , a protocol likely applicable to the heptoxy analog.
  • The phenoxyethoxy derivative’s safety profile remains understudied, highlighting the need for caution.

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